molecular formula C8H8N2 B3359556 3-Ethynyl-5-methylpyridin-2-amine CAS No. 863479-77-0

3-Ethynyl-5-methylpyridin-2-amine

Cat. No.: B3359556
CAS No.: 863479-77-0
M. Wt: 132.16 g/mol
InChI Key: HEESMXQXYWSDFF-UHFFFAOYSA-N
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Description

3-Ethynyl-5-methylpyridin-2-amine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with an ethynylboronic acid . The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate and a palladium catalyst.

Industrial Production Methods

Industrial production of 3-Ethynyl-5-methylpyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-5-methylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-5-methylpyridin-2-amine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other pyridine derivatives.

Properties

IUPAC Name

3-ethynyl-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEESMXQXYWSDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459334
Record name 3-ethynyl-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863479-77-0
Record name 3-ethynyl-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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